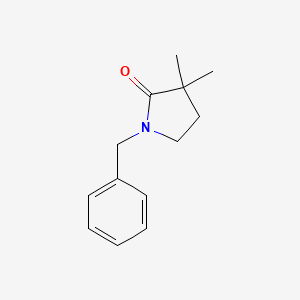
1-Benzyl-3,3-dimethylpyrrolidin-2-one
カタログ番号 B2377931
CAS番号:
136788-11-9
分子量: 203.285
InChIキー: ZEIUIUXHGDXWTR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3,3-dimethylpyrrolidin-2-one is a chemical compound with the molecular formula C13H17NO . It is a derivative of pyrrolidin-2-one, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of 1-Benzyl-3,3-dimethylpyrrolidin-2-one and its derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, 1-Benzyl-3-pyrrolidinone can be produced via the ketoreductase-catalyzed reduction reaction .Molecular Structure Analysis
The molecular structure of 1-Benzyl-3,3-dimethylpyrrolidin-2-one is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure is further characterized by sp3-hybridization, contributing to the stereochemistry of the molecule .科学的研究の応用
Electrochemical Behaviour
- Electrochemical Reduction and Dimerization : 1-Benzyl-3-carbamoylpyridinium ion, a model compound, undergoes an electrochemical reduction producing a free radical which dimerises. This process is significant in understanding the electrochemical behavior of related compounds (Carelli, Cardinali, & Moracci, 1980).
Organic Synthesis
- Acid-Catalyzed Rearrangement : 1-Benzyl-2-methyl-3-piperidone rearranges to 1-benzyl-2-acetylpyrrolidine under certain conditions, contributing to synthetic methodologies in organic chemistry (Zhao, Jeon, Nadkarni, & Sayre, 2006).
- Stevens Rearrangement Synthesis : The Stevens rearrangement of certain pyrrolidines results in the synthesis of specific diastereoisomers, useful for the preparation of complex organic molecules (Bosch & Rubiralta, 1981).
Catalytic Performance
- Catalytic Oxidation of Alcohols : Research shows that substituted pyridines, including compounds related to 1-Benzyl-3,3-dimethylpyrrolidin-2-one, are used to study the steric effects in the selective oxidation of alcohols (Wang & Ueda, 2008).
Chemical Interactions and Reactions
- Photoinduced Electron Reduction : The study of 1-Benzyl-3-carbamoylpyridinium chloride in photochemical reactions contributes to understanding electron transfer processes (Kano & Matsuo, 1976).
Material Science
- Corrosion Inhibition : Spirocyclopropane derivatives, related to the chemical structure of 1-Benzyl-3,3-dimethylpyrrolidin-2-one, are studied for their role in inhibiting corrosion in metals, indicating potential applications in material protection (Chafiq et al., 2020).
特性
IUPAC Name |
1-benzyl-3,3-dimethylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-13(2)8-9-14(12(13)15)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIUIUXHGDXWTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1=O)CC2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3,3-dimethylpyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1,7-Dichloro-1,2,3,4-tetrahydronaphthalene
1082562-88-6
2-[(4-Chlorophenyl)amino]propanohydrazide
1396979-05-7

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2377849.png)
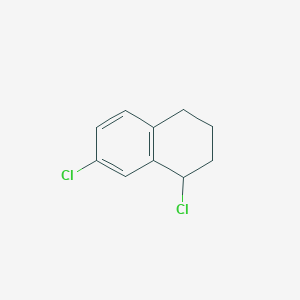
![2-[(4-Chlorophenyl)amino]propanohydrazide](/img/structure/B2377851.png)
![1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B2377852.png)
![(6-fluoro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2377853.png)
![2-(3-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2377854.png)
![3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2377855.png)
![4-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B2377856.png)
![4-{[2-(4-Morpholinyl)-2-oxoethyl]thio}-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2377859.png)
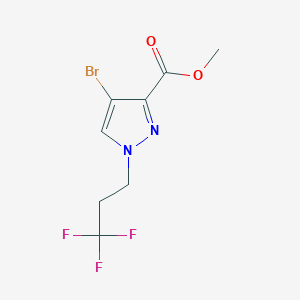
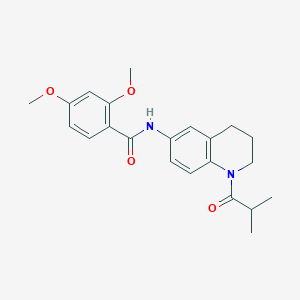
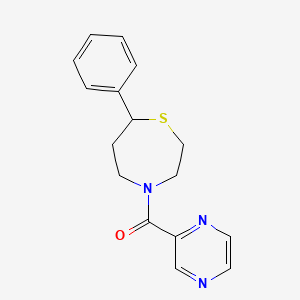
![3-({3-[3-(methylsulfanyl)phenyl]-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl}methyl)benzonitrile](/img/structure/B2377868.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2377870.png)